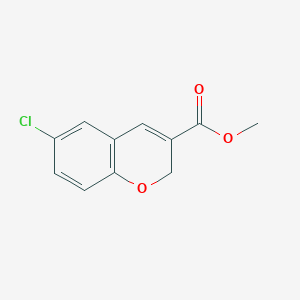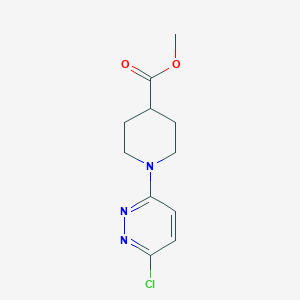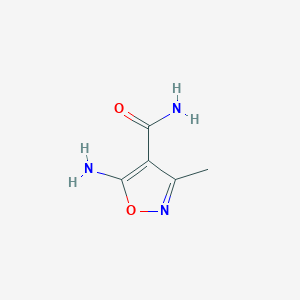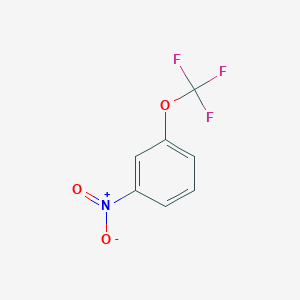
2-(三氟甲基硫)苄基溴
描述
2-(Trifluoromethylthio)benzyl bromide is an organic compound with the molecular formula C8H6BrF3S. It is characterized by the presence of a trifluoromethylthio group (-SCF3) attached to a benzyl bromide moiety.
科学研究应用
2-(Trifluoromethylthio)benzyl bromide has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for specific enzymes or receptors.
Material Science: It is used in the synthesis of functional materials with unique properties, such as fluorinated polymers and advanced coatings
作用机制
Target of Action
Benzyl bromides are generally known to be reactive compounds that can participate in various chemical reactions, such as nucleophilic substitution .
Mode of Action
2-(Trifluoromethylthio)benzyl bromide, like other benzyl bromides, can undergo nucleophilic substitution reactions . In these reactions, a nucleophile, an atom or molecule that donates an electron pair, replaces the bromine atom in the benzyl bromide molecule. The exact mode of action can vary depending on the specific reaction conditions and the nucleophile involved .
生化分析
Biochemical Properties
2-(Trifluoromethylthio)benzyl bromide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions involves its role as an alkylating agent, where it can form covalent bonds with nucleophilic sites on biomolecules. This interaction is particularly significant in the modification of proteins and enzymes, where 2-(Trifluoromethylthio)benzyl bromide can alter the activity and function of these biomolecules. For instance, it can interact with cysteine residues in proteins, leading to the formation of stable thioether bonds .
Cellular Effects
The effects of 2-(Trifluoromethylthio)benzyl bromide on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 2-(Trifluoromethylthio)benzyl bromide has been shown to inhibit the activity of certain enzymes involved in cell signaling pathways, leading to altered cellular responses. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes .
Molecular Mechanism
At the molecular level, 2-(Trifluoromethylthio)benzyl bromide exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of covalent bonds with nucleophilic sites on biomolecules, such as the thiol groups in cysteine residues. This interaction can lead to the inhibition or activation of enzymes, depending on the specific enzyme and the site of interaction. Additionally, 2-(Trifluoromethylthio)benzyl bromide can influence gene expression by binding to transcription factors and other regulatory proteins, thereby modulating their activity and the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Trifluoromethylthio)benzyl bromide can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, particularly in the presence of moisture or light. Long-term studies have shown that 2-(Trifluoromethylthio)benzyl bromide can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression. These effects are often dose-dependent and can vary based on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of 2-(Trifluoromethylthio)benzyl bromide in animal models vary with different dosages. At low doses, this compound can effectively modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, 2-(Trifluoromethylthio)benzyl bromide can induce toxic effects, including cellular damage and apoptosis. These adverse effects are often dose-dependent and can vary based on the specific animal model and experimental conditions .
Metabolic Pathways
2-(Trifluoromethylthio)benzyl bromide is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and the levels of specific metabolites. Additionally, 2-(Trifluoromethylthio)benzyl bromide can affect the activity of enzymes involved in metabolic pathways, thereby modulating the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of 2-(Trifluoromethylthio)benzyl bromide within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on the specific cell type and experimental conditions. Once inside the cell, 2-(Trifluoromethylthio)benzyl bromide can interact with binding proteins, which can influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 2-(Trifluoromethylthio)benzyl bromide is influenced by several factors, including its chemical properties and interactions with biomolecules. This compound can be targeted to specific cellular compartments through post-translational modifications or interactions with targeting signals. For example, 2-(Trifluoromethylthio)benzyl bromide can be directed to the nucleus by binding to nuclear localization signals on proteins, where it can influence gene expression and other nuclear processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethylthio)benzyl bromide typically involves the bromination of a precursor compound. One common method is the bromination of 2-(Trifluoromethylthio)toluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) at reflux temperature. The resulting product is then purified to obtain 2-(Trifluoromethylthio)benzyl bromide in high yield .
Industrial Production Methods
Industrial production of 2-(Trifluoromethylthio)benzyl bromide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The bromination reaction is carefully controlled to minimize the formation of by-products and ensure the efficient conversion of the starting material to the desired product .
化学反应分析
Types of Reactions
2-(Trifluoromethylthio)benzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom in the benzyl bromide moiety can be replaced by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted products.
Oxidation Reactions: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding benzyl alcohol or other reduced derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions
Major Products Formed
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl alcohol and other reduced products
相似化合物的比较
Similar Compounds
2-(Trifluoromethylthio)toluene: A precursor in the synthesis of 2-(Trifluoromethylthio)benzyl bromide.
Benzyl Bromide: Lacks the trifluoromethylthio group, making it less reactive in certain nucleophilic substitution reactions.
2-(Trifluoromethylthio)benzyl Chloride: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications
Uniqueness
2-(Trifluoromethylthio)benzyl bromide is unique due to the presence of the trifluoromethylthio group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for the development of novel pharmaceuticals and materials .
属性
IUPAC Name |
1-(bromomethyl)-2-(trifluoromethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3S/c9-5-6-3-1-2-4-7(6)13-8(10,11)12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBCQBRVNBLWAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380694 | |
| Record name | 2-(Trifluoromethylthio)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
238403-52-6 | |
| Record name | 2-(Trifluoromethylthio)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(Trifluoromethyl)thio]benzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-({2-[(4-Methoxybenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B1303298.png)







![7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B1303321.png)



